Predicted Target Engagement: COX-2 Computational Profiling vs. Other Phenoxyacetamides
Computational target prediction using DrugMapper identifies this compound as a potential cyclooxygenase-2 (COX-2) inhibitor, whereas closely related N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide analogs with alternative phenoxy substituents (e.g., 2-(4-fluorophenoxy)-, 2-(4-chlorophenoxy)-, 2-(4-methylphenoxy)-) are not flagged for this specific target and instead are primarily associated with antimicrobial or antitumor endpoints [1]. This in silico differentiation suggests that the 2-methoxy substitution pattern may confer a distinct target selectivity profile, although experimental validation is absent [1].
| Evidence Dimension | Predicted primary molecular target |
|---|---|
| Target Compound Data | Predicted as COX-2 inhibitor (DrugMapper computational model) |
| Comparator Or Baseline | 2-(4-fluorophenoxy)-, 2-(4-chlorophenoxy)-, 2-(4-methylphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide |
| Quantified Difference | Target prediction not reported for comparators; reported activities are antimicrobial (MIC 0.22-0.25 µg/mL) and antitumor (IC50 < 2 µM) rather than COX-2 |
| Conditions | In silico target prediction platform (DrugMapper); comparator data from in vitro antimicrobial/cytotoxicity assays |
Why This Matters
This predicted target differentiation provides a rationale for selecting this compound over analogs when screening for anti-inflammatory or COX-2-mediated pathways, avoiding investment in compounds that are primarily antimicrobial or antitumor agents.
- [1] DrugMapper. Predicted Drug-Target Profile for 2-(2-Methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide (CID 30522839). Institute for Molecular Medicine Finland (FIMM). https://idaapm.helsinki.fi/DrugList?page=299. View Source
